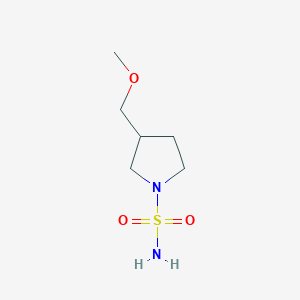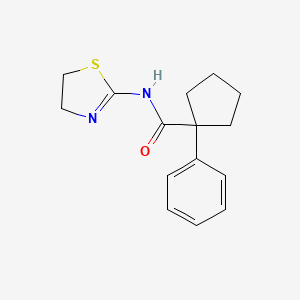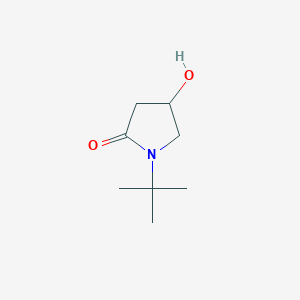
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H35Cl2FN2O3 and its molecular weight is 489.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
This compound has been utilized in the synthesis of new triazole derivatives, particularly noted for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized various derivatives, including 1,2,4-triazole, and examined their antimicrobial activities. These compounds were found to possess good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Dopamine Uptake Inhibition
The compound is closely related to GBR-12909, which is known as a dopamine uptake inhibitor. Ironside et al. (2002) described the development of a robust process for preparing GBR-12909 in significant quantities, emphasizing its relevance in neuroscience and pharmacology research (Ironside et al., 2002).
Design and Synthesis for Pharmacological Evaluation
Kumar et al. (2017) focused on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, demonstrating the chemical's versatility in creating new pharmacological agents (Kumar et al., 2017).
Serotonin Transporter Binding Properties
Lewis et al. (2003) synthesized derivatives of 1-(2-benzhydryloxyethyl)-piperazine and 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine, analyzing their dopamine and serotonin transporter binding properties. This research underlines the compound's significance in studying neurotransmitter transporters (Lewis et al., 2003).
Radiopharmaceutical Synthesis
Haka and Kilbourn (1990) worked on preparing a no-carrier-added fluorine-18 labeled version of GBR 12909. This highlights the compound's potential application in the field of radiopharmaceuticals and diagnostic imaging (Haka & Kilbourn, 1990).
Selective Serotonin Reuptake Inhibitors (SSRIs)
Dorsey et al. (2004) synthesized new derivatives of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as SSRIs, aiming for an improved adverse reaction profile compared to typical SSRIs. This research shows the compound's application in developing antidepressants (Dorsey et al., 2004).
Platelet Binding and Cytochrome P-450 Association
Norlén and Allard (1997) investigated the nature of GBR 12935 binding to human platelets, suggesting a possible association with cytochrome P-450IID6. This indicates the compound's relevance in biochemical and pharmacological studies (Norlén & Allard, 1997).
Antimalarial Activity
Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated their antiplasmodial activity, particularly against Plasmodium falciparum. Their findings highlight the potential use of these derivatives in antimalarial research (Mendoza et al., 2011).
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN2O3.2ClH/c1-19(2)23-5-3-4-6-24(23)30-16-15-29-18-22(28)17-26-11-13-27(14-12-26)21-9-7-20(25)8-10-21;;/h3-10,19,22,28H,11-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJOVCOZCGVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)




![8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868474.png)

![ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate](/img/structure/B2868476.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2868478.png)
![4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine](/img/structure/B2868480.png)
![4-[benzyl(methyl)amino]-N-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2868487.png)
![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)
![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)
